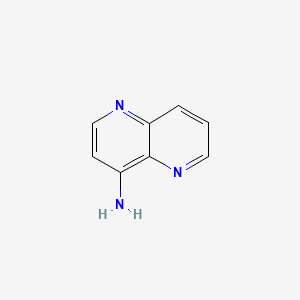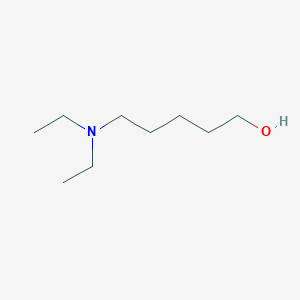
5-(Diethylamino)pentan-1-ol
Descripción general
Descripción
5-(Diethylamino)pentan-1-ol is a chemical compound with the molecular formula C9H21NO . Its molecular weight is 159.2691 . The IUPAC name for this compound is 5-(diethylamino)pentan-1-ol .
Molecular Structure Analysis
The molecular structure of 5-(Diethylamino)pentan-1-ol can be represented by the InChI string:InChI=1S/C9H21NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-9H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Aplicaciones Científicas De Investigación
Heterocyclic Steroids
- Rearrangement in Steroid Synthesis : A study on the thermal rearrangement of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne, closely related to 5-(Diethylamino)pentan-1-ol, revealed the formation of specific compounds useful in the synthesis of heterocyclic steroids. This research highlights the compound's utility in complex organic synthesis, particularly in steroid chemistry (Kasturi et al., 1973).
Phthalocyanine Synthesis
- Synthesis of Metallophthalocyanines : Research involving the synthesis of new phthalocyanines used derivatives of 5-(Diethylamino)pentan-1-ol. These synthesized metal-free and metallophthalocyanines have potential applications in areas like photovoltaics, photodynamic therapy, and as catalysts (Acar et al., 2012).
Phosphirene Formation
- Phosphirene and Ring-Chain Tautomerism : In a study on the reaction of halogenodiisopropylphosphines with 1-diethylamino-1-butyne (closely related to 5-(Diethylamino)pentan-1-ol), new phosphirenes were obtained. This discovery is significant for understanding ring-chain tautomerism and has implications in organophosphorus chemistry (Lukashev et al., 1993).
Adsorption Studies
- Adsorption on Gold Surfaces : The adsorption behavior of pentan-1-ol on gold surfaces was studied to understand surface chemistry phenomena. Though not directly 5-(Diethylamino)pentan-1-ol, this study can provide insights into how similar compounds might interact with metal surfaces (Tucceri & Posadas, 1987).
Polymerization Catalysts
- Catalysis in Polymerization : Phenoxytriamine complexes containing structures related to 5-(Diethylamino)pentan-1-ol were synthesized and utilized in the polymerization of lactide and ε-caprolactone. These complexes demonstrate the role of such compounds in catalyzing ring-opening polymerization, a crucial process in producing biodegradable polymers (Westmoreland & Arnold, 2006).
Ligand Synthesis and Catalytic Activity
- Synthesis of Tripodal Ligands : Research on synthesizing new tripodal ligands used compounds structurally similar to 5-(Diethylamino)pentan-1-ol. These ligands were then studied for their catalytic activities in oxidation reactions, demonstrating the compound's significance in catalysis (Kodadi et al., 2008).
Safety And Hazards
While specific safety and hazard information for 5-(Diethylamino)pentan-1-ol is not available, it’s important to handle all chemical compounds with care. Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-(diethylamino)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQDFMATAGUGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334304 | |
| Record name | 5-(diethylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)pentan-1-ol | |
CAS RN |
2683-57-0 | |
| Record name | 5-(diethylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Diethylamino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



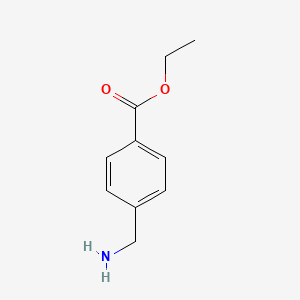



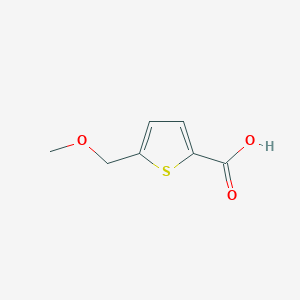
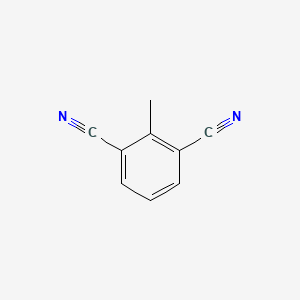
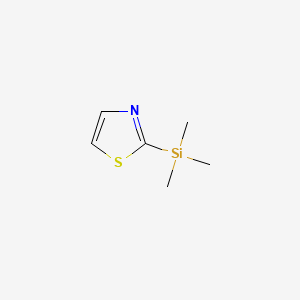
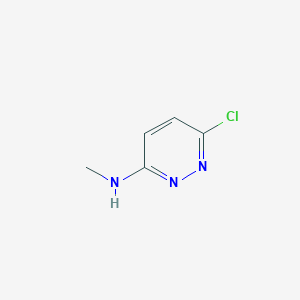
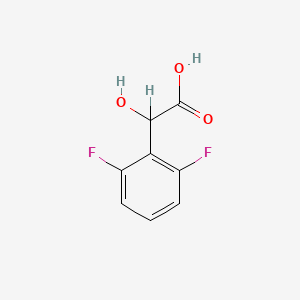
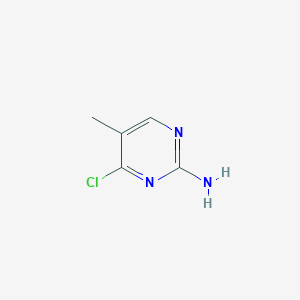

![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)
